2-Methoxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

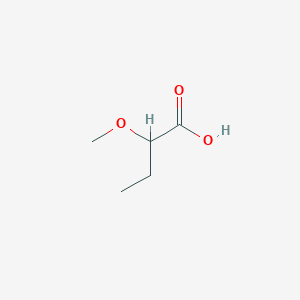

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSTYPOYHNVKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507119 | |

| Record name | 2-Methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-69-2 | |

| Record name | 2-Methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid, a derivative of the short-chain fatty acid butanoic acid, presents a unique molecular structure with a methoxy (B1213986) group at the alpha-position. This substitution imparts specific physical and chemical characteristics that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and an ether functional group, along with a chiral center, makes this compound a versatile molecule with potential for diverse applications. This technical guide provides a comprehensive overview of its known physical and chemical properties, supported by established experimental methodologies for their determination.

Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] Its physical characteristics are influenced by its ability to form hydrogen bonds via its carboxylic acid group.[1] While experimental data for some physical properties are not widely available in the literature, the following tables summarize the reported and calculated values.

General and Thermodynamic Properties

| Property | Value | Notes |

| Molecular Formula | C5H10O3 | - |

| Molecular Weight | 118.13 g/mol | Calculated[1] |

| Physical State | Liquid | At room temperature[1] |

| Boiling Point | 215 °C | Experimental value. |

| Melting Point | Not available | Consistently reported as "n/a" in surveyed literature.[2] |

| Flash Point | 90 °C | - |

Optical and Density Properties

| Property | Value | Notes |

| Density | 1.050 g/cm³ | Experimental value. |

| Refractive Index | 1.42527 | Experimental value. |

Solubility and Acidity

| Property | Value | Notes |

| Solubility | Soluble in organic solvents.[1] | Specific aqueous solubility data is not readily available. |

| pKa | Not available | Experimental value not found in the surveyed literature. As a carboxylic acid, it is expected to be a weak acid.[1] The methoxy group at the alpha position is an electron-donating group, which typically decreases the acidity of carboxylic acids by destabilizing the carboxylate anion.[1] |

Chemical Properties

The chemical behavior of this compound is dictated by its primary functional groups: the carboxylic acid and the methoxy group.

Reactivity

The carboxylic acid moiety allows for typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form 2-methoxybutanoate esters.[1]

-

Amidation: Reaction with amines to form 2-methoxybutanamides.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methoxybutanol.[1]

-

Salt Formation: As an acid, it reacts with bases to form carboxylate salts.[1]

The methoxy group at the alpha-position introduces steric and electronic effects that can influence the reactivity of the carboxylic acid group.[1]

Stereochemistry

The carbon atom at the second position (C2) is a chiral center, meaning this compound can exist as a pair of enantiomers: (R)-2-methoxybutanoic acid and (S)-2-methoxybutanoic acid. This stereoisomerism is a critical consideration in pharmaceutical and biological applications where specific three-dimensional structures are often required for molecular recognition and activity.[1]

Experimental Protocols

While specific experimental data for all properties of this compound are not available, the following are detailed methodologies for determining its key physical and chemical characteristics.

Synthesis of 2-Methoxyalkanoic Acids

A general method for the preparation of 2-methoxyalkanoic acids involves the oxidation of the corresponding 2-methoxyalkanols.

Protocol:

-

The oxidation of a 2-methoxyalkanol is carried out using nitric acid in the presence of vanadate (B1173111) ions as a catalyst.[3]

-

The reaction temperature is maintained between 40°C and 60°C.[3]

-

Following the initial oxidation, the reaction mixture is heated to 60°C to 100°C after the addition of an excess of formaldehyde, paraformaldehyde, trioxane, or formic acid.[3]

-

The mixture is then heated above 100°C at normal pressure to distill off water.[3]

-

The final 2-methoxyalkanoic acid product is isolated by distillation.[3]

Determination of Boiling Point (Thiele Tube Method)

Protocol:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Protocol:

-

The mass of a clean, dry pycnometer (density bottle) is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

-

The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of pKa by Potentiometric Titration

Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a signal for the methoxy group (a singlet), a signal for the proton on the alpha-carbon (a multiplet), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid would appear at the lowest field.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. A C-O stretching band for the ether linkage would also be present.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and involvement of this compound in signaling pathways are limited. However, as a short-chain fatty acid (SCFA) derivative, it may share some biological roles with this class of molecules. SCFAs, such as butyrate, propionate, and acetate, are known to be produced by the gut microbiota and play crucial roles in host physiology.[4][5][6][7]

The primary signaling mechanisms for SCFAs involve:

-

G-protein-coupled receptors (GPCRs): SCFAs can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating inflammatory responses, as well as glucose and lipid metabolism.[4][6]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a known inhibitor of HDACs, which leads to changes in gene expression and can affect cell proliferation, differentiation, and apoptosis.

Some short-chain fatty acid derivatives have been shown to stimulate cell proliferation and induce STAT-5 activation.[5] It is plausible that this compound could interact with similar pathways, but further experimental validation is required to confirm any specific biological activity.

References

- 1. This compound (56674-69-2) for sale [vulcanchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CA1191861A - Preparation of 2-methoxyalkanoic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications [mdpi.com]

Unveiling the Presence of 2-Alkylbutanoic Acids in Nature: A Technical Guide on 2-Methylbutanoic Acid

A comprehensive search of scientific literature and natural product databases reveals no documented evidence of the natural occurrence of 2-Methoxybutanoic acid in plants or microbes. This technical guide, therefore, focuses on the structurally similar and well-documented naturally occurring compound, 2-Methylbutanoic acid . This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a thorough overview of its presence in the natural world, its biosynthetic origins, and the methodologies employed for its study.

Natural Occurrence of 2-Methylbutanoic Acid

2-Methylbutanoic acid is a branched-chain fatty acid that contributes to the characteristic aromas of a variety of natural products. It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which can have distinct sensory properties. The (S)-enantiomer is often described as having a fruity or cheesy aroma, while the (R)-enantiomer can have a more waxy or rancid scent. This compound is found in a wide array of plants, fruits, and fermented foods.

Occurrence in Plants and Fruits

(S)-2-Methylbutanoic acid is a common volatile compound in many fruits, contributing to their distinctive flavors. It has been identified in apples, apricots, and the scent of the orchid Luisia curtisii.[1] The (R)-enantiomer is notably found in cocoa beans.[1] Additionally, 2-methylbutanoic acid is a minor constituent of angelica root (Angelica archangelica) and valerian (Valeriana officinalis).[1]

Occurrence in Fermented Products and Microbial Sources

Microorganisms play a crucial role in the production of 2-methylbutanoic acid in fermented foods and beverages. It is a key flavor component in many types of cheese, beer, and wine. The metabolic activity of various bacteria and yeasts during fermentation processes leads to the formation of this and other volatile compounds that define the final product's sensory profile. For instance, certain microbial processes have been investigated for the selective production of optically active 2-methylbutyric acid.[2]

Quantitative Data on 2-Methylbutanoic Acid Occurrence

The concentration of 2-methylbutanoic acid can vary significantly depending on the natural source, cultivar, processing, and microbial strains involved in fermentation. The following table summarizes representative quantitative data from various studies.

| Natural Source | Enantiomer(s) | Concentration Range | Reference |

| Apple (various cultivars) | (S)-predominant | 0.1 - 5 µg/g | [1] |

| Apricot (various cultivars) | (S)-predominant | 0.5 - 10 µg/g | [1] |

| Cocoa Beans | (R)-predominant | Varies with fermentation | [1] |

| Fermented Beverages (Shiitake) | (R)- and (S)- | Not specified | [2] |

| Cheese (various types) | Racemic or enantiopure | Varies widely | Not specified |

Biosynthesis of 2-Methylbutanoic Acid

The primary biosynthetic precursor for 2-methylbutanoic acid in both plants and microbes is the branched-chain amino acid L-isoleucine . The pathway involves a series of enzymatic reactions, primarily occurring within the mitochondria in plants.

The key steps in the biosynthesis are:

-

Transamination: The initial step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts L-isoleucine into α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.

-

Thioester Cleavage: Finally, a thioesterase cleaves the Coenzyme A (CoA) group from 2-methylbutanoyl-CoA to yield 2-methylbutanoic acid .

This pathway is a part of the broader catabolism of branched-chain amino acids, which also gives rise to other volatile compounds.

Diagram of the Biosynthetic Pathway of 2-Methylbutanoic Acid

Experimental Protocols

The analysis of 2-methylbutanoic acid in natural samples typically involves extraction, separation, and identification techniques.

Extraction

Volatile compounds like 2-methylbutanoic acid are often extracted from plant or microbial samples using methods such as:

-

Solvent Extraction: Using organic solvents like diethyl ether or a mixture of pentane (B18724) and dichloromethane.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile analytes.

-

Steam Distillation: For separating volatile compounds from non-volatile materials.

Separation and Identification

Gas chromatography (GC) is the primary technique for separating 2-methylbutanoic acid from other volatile compounds in an extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds. The gas chromatograph separates the compounds, and the mass spectrometer provides a mass spectrum that can be compared to libraries for positive identification.

-

Chiral Gas Chromatography: To separate and quantify the (R)- and (S)-enantiomers of 2-methylbutanoic acid, a chiral stationary phase is required in the GC column.

Quantification

Quantification is typically performed using an internal standard method with GC-MS or GC-Flame Ionization Detection (FID). A known amount of a standard compound (the internal standard) is added to the sample before extraction, and the ratio of the peak area of 2-methylbutanoic acid to the peak area of the internal standard is used for quantification.

Diagram of a Typical Experimental Workflow for 2-Methylbutanoic Acid Analysis

Conclusion

While there is no evidence to support the natural occurrence of this compound in plants or microbes, the structurally related compound, 2-methylbutanoic acid, is a well-characterized natural product. It plays a significant role in the flavor and aroma of numerous fruits and fermented foods. The biosynthesis of 2-methylbutanoic acid from L-isoleucine is a conserved pathway in many organisms. Understanding the natural occurrence and biosynthesis of this compound is crucial for applications in food science, flavor chemistry, and biotechnology. The analytical methods outlined provide a robust framework for its identification and quantification in complex natural matrices. It is imperative for researchers to clearly distinguish between this compound and 2-methylbutanoic acid in their studies to avoid ambiguity and ensure scientific accuracy.

References

A Technical Guide to the Proposed Biosynthetic Pathway of 2-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybutanoic acid is a carboxylic acid derivative with potential applications in the pharmaceutical and chemical industries. While a dedicated natural biosynthetic pathway for its production has not been extensively documented, this technical guide outlines a proposed biocatalytic route, leveraging known enzymatic reactions and precursor molecules. This document provides a theoretical framework for the biosynthesis of this compound, complete with a proposed pathway, relevant enzyme classes, and a conceptual experimental workflow. The information presented herein is intended to serve as a foundational resource for researchers and developers in the field of metabolic engineering and biocatalysis.

Introduction

The synthesis of specialty chemicals through biological processes offers significant advantages over traditional chemical synthesis, including improved stereospecificity, milder reaction conditions, and a reduced environmental footprint. This compound, a compound of interest for various applications, is not known to be a product of a direct natural microbial fermentation pathway[1]. However, by examining related metabolic pathways and known enzyme functionalities, a plausible biosynthetic route can be engineered.

This guide proposes a multi-step enzymatic pathway starting from the common amino acid precursor, L-isoleucine. The proposed pathway integrates enzymes from branched-chain amino acid catabolism and leverages the activity of O-methyltransferases to achieve the final methoxy (B1213986) functional group.

Proposed Biosynthetic Pathway of this compound

The proposed pathway for the biosynthesis of this compound begins with the precursor molecule L-isoleucine, which is readily available in many microbial hosts. The pathway involves a series of enzymatic conversions to first generate a hydroxylated intermediate, which is then methylated to yield the final product.

The key enzymatic steps are as follows:

-

Transamination of L-isoleucine: The pathway initiates with the conversion of L-isoleucine to 2-keto-3-methylvalerate (KMV) by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation of KMV: KMV is subsequently converted to 2-methylbutanoyl-CoA through oxidative decarboxylation.

-

Hydroxylation: An intermediate in the degradation pathway can then be hydroxylated to form 2-hydroxy-2-methylbutanoyl-CoA.

-

Thioester Cleavage: A thioesterase can cleave the CoA moiety to yield 2-hydroxy-2-methylbutanoic acid.

-

O-Methylation: The final and key step involves the methylation of the hydroxyl group of 2-hydroxy-2-methylbutanoic acid by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce this compound.

Pathway Visualization

Key Enzymes and Considerations

The successful implementation of this proposed pathway relies on the selection and engineering of suitable enzymes.

-

Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes are widespread in nature and are responsible for the initial transamination of branched-chain amino acids.

-

Dehydrogenase Complexes: The oxidative decarboxylation of the resulting α-keto acid is typically carried out by a multi-enzyme complex.

-

Hydratases: The introduction of a hydroxyl group can be achieved through the action of specific hydratases.

-

Thioesterases: A variety of thioesterases with different substrate specificities are known and can be screened for activity on the hydroxylated intermediate.

-

O-Methyltransferases (OMTs): This is a critical enzymatic step. Plant OMTs are a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including carboxylic acids[2]. The selection of an OMT with high specificity for 2-hydroxy-2-methylbutanoic acid will be crucial for high-yield production. Both caffeoyl CoA OMTs (CCoA OMTs) and carboxylic acid OMTs are potential candidates for this reaction[2].

Conceptual Experimental Workflow

The following workflow is proposed for the development and validation of the biosynthetic pathway for this compound.

Workflow Visualization

Data Presentation

As this is a proposed pathway, quantitative data from direct biosynthesis of this compound is not yet available. However, the following table provides benchmark data from the production of structurally related compounds, which can serve as a reference for expected yields and titers.

| Precursor | Intermediate/Product | Host Organism | Titer (g/L) | Yield (g/g) | Reference |

| L-isoleucine | 2-hydroxy-2-methylbutanoic acid | E. coli (engineered) | Hypothetical | Hypothetical | [3] |

| Glucose | 2-methylbutanoic acid | E. coli (engineered) | Hypothetical | Hypothetical | [1] |

Note: The data in this table is hypothetical and serves as a placeholder for future experimental results. The references point to related work on similar compounds.

Detailed Methodologies

General Cloning and Expression

Genes encoding the selected enzymes (aminotransferases, dehydrogenases, hydratases, thioesterases, and O-methyltransferases) would be codon-optimized for expression in a suitable host, such as Escherichia coli. The genes would be synthesized and cloned into appropriate expression vectors under the control of inducible promoters (e.g., T7 or araBAD).

In Vitro Enzyme Assays

-

Objective: To confirm the activity and substrate specificity of each enzyme in the pathway.

-

Protocol:

-

Express and purify each enzyme using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Prepare reaction mixtures containing the purified enzyme, the appropriate substrate, and necessary cofactors in a suitable buffer.

-

For the O-methyltransferase, the reaction mixture would include 2-hydroxy-2-methylbutanoic acid, S-adenosyl-L-methionine (SAM), and the purified enzyme.

-

Incubate the reactions at an optimal temperature (e.g., 30-37°C).

-

Monitor the reaction progress by taking samples at different time points.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify the product.

-

Whole-Cell Bioconversion

-

Objective: To demonstrate the production of this compound in an engineered microbial host.

-

Protocol:

-

Construct a plasmid or integrate the genes for the entire pathway into the chromosome of the host organism.

-

Cultivate the engineered strain in a defined medium containing a suitable carbon source (e.g., glucose) and the precursor L-isoleucine.

-

Induce the expression of the pathway genes at an appropriate cell density.

-

Continue the fermentation for a set period (e.g., 48-72 hours).

-

Extract the product from the culture supernatant or cell lysate.

-

Analyze and quantify the production of this compound using GC-MS or HPLC.

-

Conclusion and Future Directions

This technical guide presents a scientifically plausible, albeit theoretical, biosynthetic pathway for the production of this compound. The proposed route leverages established enzymatic reactions and provides a clear roadmap for future research and development. The successful implementation of this pathway will depend on the careful selection and engineering of enzymes, particularly the O-methyltransferase, and the optimization of the microbial host and fermentation process. Future work should focus on the experimental validation of each step of the proposed pathway, followed by metabolic engineering efforts to improve the titer, yield, and productivity of this compound.

References

Spectroscopic Characterization of 2-Methoxybutanoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the key spectroscopic data for 2-Methoxybutanoic acid (C₅H₁₀O₃), a carboxylic acid derivative of interest in various chemical and pharmaceutical research contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is 118.06299 Da.[1] Electron ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be employed.

Data Presentation: Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and common adducts of this compound, which are crucial for its identification in complex matrices.

| Ion/Adduct | Formula | Predicted m/z | Notes |

| [M]⁺˙ | [C₅H₁₀O₃]⁺˙ | 118.06245 | Molecular ion, typically observed in Electron Ionization (EI). |

| [M+H]⁺ | [C₅H₁₁O₃]⁺ | 119.07027 | Protonated molecule, common in positive-ion ESI.[2] |

| [M+Na]⁺ | [C₅H₁₀O₃Na]⁺ | 141.05221 | Sodium adduct, frequently observed in ESI.[2] |

| [M-H]⁻ | [C₅H₉O₃]⁻ | 117.05572 | Deprotonated molecule, common in negative-ion ESI.[2] |

Fragmentation: In mass spectrometry, carboxylic acids often undergo characteristic fragmentations, such as the loss of a hydroxyl group (17 Da) or a carboxyl group (45 Da).[3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of this compound using LC-MS with electrospray ionization.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

For analysis in biological matrices, a protein precipitation step followed by supernatant evaporation and reconstitution is typically required.[4]

-

-

Chromatographic Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at initial conditions.[4]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect different adducts.

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.[5]

-

Scan Mode: Full scan mode (e.g., m/z 50-200) to identify the molecular ion and key adducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used.[5]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and ether functional groups.

Data Presentation: Infrared Spectroscopy

The table below lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 2850-2960 | C-H stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1200-1300 | C-O stretch | Carboxylic Acid | Medium |

| 1080-1150 | C-O stretch | Ether (Methoxy) | Strong |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The desired spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform data processing, which may include baseline correction and peak picking, using the spectrometer's software.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms.

Data Presentation: ¹H NMR Spectroscopy (Predicted)

The following table details the predicted chemical shifts (δ) in ppm, splitting patterns, and integration values for the protons in this compound. The spectrum is typically referenced to Tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| CH (alpha) | 3.6 - 3.8 | Triplet (t) | 1H |

| -OCH₃ | 3.3 - 3.5 | Singlet (s) | 3H |

| -CH₂- | 1.6 - 1.8 | Multiplet (m) | 2H |

| -CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

Note: The carboxylic acid proton is often broad and may exchange with trace amounts of water in the solvent.[3][6] The methoxy (B1213986) group typically appears as a sharp singlet between 3 and 4 ppm.[7]

Data Presentation: ¹³C NMR Spectroscopy (Predicted)

The table below presents the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 - 180 |

| CH (alpha) | 75 - 85 |

| -OCH₃ | 55 - 65 |

| -CH₂- | 25 - 35 |

| -CH₃ | 10 - 15 |

Note: The carbonyl carbon of a carboxylic acid is characteristically found far downfield, in the 160-185 ppm range.[3][8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C).

-

Shimming: Shim the magnetic field to achieve high homogeneity and sharp resonance signals.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-2-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-2-methoxybutanoic acid. Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers, which can exhibit distinct biological activities, a critical consideration in pharmaceutical and life sciences research.[1] This document details the fundamental principles of its stereoisomerism, outlines detailed experimental protocols for the synthesis of the racemic mixture, and presents methodologies for the resolution of the individual enantiomers. Furthermore, it describes analytical techniques for the determination of enantiomeric purity and the assignment of absolute configuration. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.

Introduction to the Stereochemistry of 2-Methoxybutanoic Acid

This compound is a carboxylic acid with a methoxy (B1213986) group at the alpha-position. The carbon atom to which the carboxyl, methoxy, ethyl, and hydrogen substituents are attached is a stereogenic center. Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.

The spatial arrangement of the substituents around the chiral center is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priority of the substituents is as follows:

-

-OCH₃ (highest atomic number of the atom directly attached to the chiral center)

-

-COOH

-

-CH₂CH₃

-

-H (lowest priority)

The assignment of the (R) or (S) configuration is determined by the direction of the sequence of decreasing priority.

Diagram 1: Cahn-Ingold-Prelog Priority Assignment for this compound

Physicochemical and Spectroscopic Properties

While enantiomers exhibit identical physical properties in an achiral environment, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent. There is no direct correlation between the (R)/(S) designation and the direction of optical rotation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| CAS Number (Racemate) | 56674-69-2 | [3][4] |

| Physical State | Liquid | [1] |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

Table 2: Estimated Spectroscopic and Chiroptical Data

| Property | (R)-2-Methoxybutanoic acid | (S)-2-Methoxybutanoic acid |

| Specific Rotation, [α]D²⁰ | Value not found; estimated based on analogs | Value not found; estimated based on analogs |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 3.85 (t, 1H), 3.40 (s, 3H), 1.70 (m, 2H), 0.95 (t, 3H) | 3.85 (t, 1H), 3.40 (s, 3H), 1.70 (m, 2H), 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 175.0, 80.0, 58.0, 25.0, 9.0 | 175.0, 80.0, 58.0, 25.0, 9.0 |

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature. The NMR data provided are predicted for the racemic mixture as individual enantiomers will have identical spectra in an achiral solvent.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a Williamson ether synthesis, a reliable method for forming ethers.[5][6][7][8] This involves the reaction of an alkoxide with an alkyl halide. A plausible route starts from ethyl 2-bromobutanoate.

Diagram 2: Synthetic Pathway to Racemic this compound

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Ethyl 2-bromobutanoate

-

Sodium methoxide

-

Anhydrous methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

-

Williamson Ether Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere.

-

To this solution, add ethyl 2-bromobutanoate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude ethyl 2-methoxybutanoate.

-

-

Hydrolysis:

-

To the crude ethyl 2-methoxybutanoate, add a 2M aqueous solution of NaOH (2.0 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain racemic this compound. The product can be further purified by vacuum distillation.

-

Chiral Resolution of this compound

The separation of the enantiomers of this compound can be accomplished by two primary methods: diastereomeric salt formation followed by fractional crystallization, or by chiral chromatography.

Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diagram 3: Workflow for Chiral Resolution by Diastereomeric Salt Formation

Experimental Protocol: Chiral Resolution

Materials:

-

Racemic this compound

-

(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)

-

Ethanol (B145695) (or another suitable solvent for crystallization)

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 equivalents) in ethanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or by measuring its optical rotation.

-

Recrystallize the salt from fresh ethanol until a constant optical rotation is achieved for the liberated acid.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (~2).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

-

Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10][11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 3: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: The optimal mobile phase composition and choice of CSP will require method development.

Determination of Absolute Configuration and Enantiomeric Purity

NMR Spectroscopy of Diastereomeric Esters

The absolute configuration of a chiral alcohol or carboxylic acid can often be determined by converting it into a diastereomeric ester with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[12][13][14] The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original molecule.

Diagram 4: Logic for Determining Absolute Configuration using Mosher's Esters

Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) of a sample can be determined using chiral HPLC or by NMR analysis of diastereomeric derivatives.

-

Chiral HPLC: The ee is calculated from the peak areas of the two enantiomers in the chromatogram:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

-

NMR of Diastereomeric Esters: The integration of well-resolved signals corresponding to each diastereomer in the NMR spectrum can be used to calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Conclusion

The stereochemistry of this compound is a crucial aspect for its application in fields where chiral recognition is important, such as in the development of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of the synthesis, resolution, and stereochemical analysis of its (R)- and (S)-enantiomers. The experimental protocols and analytical methods described herein, adapted from established chemical principles, offer a solid foundation for researchers to produce and characterize these chiral building blocks for their specific research needs. Further investigation into the specific biological activities of the individual enantiomers is warranted to fully elucidate their potential.

References

- 1. This compound (56674-69-2) for sale [vulcanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. individual.utoronto.ca [individual.utoronto.ca]

- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 14. Mosher ester derivatives [sites.science.oregonstate.edu]

The Enigmatic Role of 2-Methoxybutanoic Acid in Metabolic Pathways: A Technical Guide

Disclaimer: Scientific literature extensively documents the metabolic significance of various short-chain fatty acids. However, a comprehensive review of publicly available scientific databases reveals a notable scarcity of direct research on the specific biological roles and metabolic pathways of 2-Methoxybutanoic acid. This guide, therefore, aims to provide a foundational understanding by extrapolating from the known metabolism of structurally similar compounds, namely short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). The metabolic pathways and experimental protocols described herein are largely hypothetical and intended to serve as a framework for future research.

Introduction to this compound

This compound is a short-chain fatty acid derivative with a methoxy (B1213986) group at the alpha-carbon. Its chemical structure suggests it may participate in metabolic pathways analogous to other SCFAs, but the presence of the methoxy group introduces unique chemical properties that could significantly alter its biological activity and metabolism.

Hypothetical Metabolic Pathways of this compound

The metabolic fate of this compound is currently uncharacterized. However, based on the metabolism of other SCFAs and compounds with methoxy groups, we can propose several hypothetical pathways.

2.1. Activation to a Coenzyme A Thioester:

A common first step in the metabolism of fatty acids is their activation to a high-energy thioester with coenzyme A (CoA). This reaction is typically catalyzed by an acyl-CoA synthetase. It is plausible that a similar enzyme could act on this compound to form 2-methoxybutanoyl-CoA.

2.2. Potential for Beta-Oxidation:

Once activated, many fatty acids undergo β-oxidation. However, the methoxy group at the α-carbon (position 2) would likely inhibit the standard β-oxidation pathway, as the initial dehydrogenation step would be sterically hindered.

2.3. Alternative Oxidative Pathways:

Given the likely block in β-oxidation, alternative oxidative pathways may be involved:

-

Omega-oxidation: This pathway involves the oxidation of the carbon atom furthest from the carboxyl group. While more common for medium- and long-chain fatty acids, it could be a potential route for the metabolism of modified SCFAs.

-

Alpha-oxidation: This process is used for fatty acids with a branch at the β-carbon. While this compound does not have a β-branch, a similar enzymatic machinery could potentially recognize and process it.

2.4. O-Demethylation:

The methoxy group could be a target for O-demethylation by cytochrome P450 enzymes, which would yield 2-hydroxybutanoic acid and formaldehyde. 2-Hydroxybutanoic acid could then potentially enter other metabolic pathways.

Below is a hypothetical diagram illustrating these potential metabolic routes for this compound.

Quantitative Data Summary

A thorough search of existing literature yielded no quantitative data regarding the physiological or pathological concentrations of this compound in any biological matrix. The following table is provided as a template for how such data could be presented if it becomes available through future research.

| Biological Matrix | Condition | Concentration Range (µM) | Analytical Method | Reference |

| Human Plasma | Healthy | Not Reported | - | - |

| Human Urine | Healthy | Not Reported | - | - |

| Rat Liver Tissue | Control | Not Reported | - | - |

Proposed Experimental Protocols for Investigation

The study of the metabolic significance of this compound requires a systematic approach, starting from in vitro systems and progressing to in vivo models.

4.1. Experimental Workflow

The following diagram outlines a general workflow for investigating the metabolic fate and biological activity of this compound.

4.2. Detailed Methodologies

4.2.1. In Vitro Metabolism using Liver Microsomes

-

Objective: To determine if this compound is metabolized by cytochrome P450 enzymes.

-

Protocol:

-

Prepare a reaction mixture containing pooled human liver microsomes, NADPH regenerating system, and a phosphate (B84403) buffer (pH 7.4).

-

Add this compound to the reaction mixture to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

-

4.2.2. Cell-Based Assays for Bioactivity

-

Objective: To assess the effect of this compound on cell viability and key metabolic signaling pathways.

-

Protocol:

-

Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.

-

Assess cell viability using an MTT or similar assay.

-

For mechanistic studies, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., AMPK, Akt).

-

Analyze changes in gene expression of metabolic enzymes using RT-qPCR.

-

Conclusion and Future Directions

The biological significance of this compound in metabolic pathways remains an unexplored area of research. Based on its chemical structure, it is plausible that it interacts with fatty acid metabolic pathways, although the presence of a methoxy group at the α-carbon likely necessitates alternative enzymatic processing compared to typical short-chain fatty acids. Future research should focus on in vitro and in vivo studies to elucidate its metabolic fate, identify the enzymes involved, and determine its potential biological activities. Such studies will be crucial in understanding whether this compound is a benign metabolic byproduct or a bioactive molecule with physiological or pathological relevance.

The Dawn of a New Class of Molecules: A Technical Guide to the Discovery and Isolation of Novel 2-Alkoxybutanoic Acids

For Immediate Release

A new frontier in drug discovery is emerging with the exploration of novel 2-alkoxybutanoic acids. These unique molecules, characterized by an ether linkage at the alpha position of a butanoic acid scaffold, are poised to offer innovative therapeutic possibilities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles behind the discovery, synthesis, and isolation of these promising compounds.

The strategic introduction of an alkoxy group at the C-2 position of butanoic acid creates a chiral center, leading to stereoisomers that can exhibit distinct pharmacological and toxicological profiles. This chirality is a critical consideration in drug development, as the biological activity of a compound is often enantiomer-dependent. The exploration of various alkyl and aryl substitutions on the ether linkage allows for the fine-tuning of molecular properties, paving the way for the development of targeted therapies.

Synthesis and Methodologies: A Road Map to Novelty

The creation of novel 2-alkoxybutanoic acids hinges on robust and stereocontrolled synthetic strategies. A primary route involves the etherification of a chiral 2-hydroxybutanoic acid precursor. The Williamson ether synthesis stands out as a fundamental and versatile method for this transformation.

Key Synthetic Approaches:

-

Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of a 2-hydroxybutanoic acid ester to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of a suitable base, such as sodium hydride, is crucial to prevent side reactions. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Asymmetric Synthesis: To obtain enantiomerically pure 2-alkoxybutanoic acids, asymmetric synthesis strategies are employed. These methods often utilize chiral auxiliaries to direct the stereochemical outcome of the etherification reaction, or they may involve enzymatic resolutions to separate enantiomers from a racemic mixture.

A generalized workflow for the synthesis and isolation of a novel 2-alkoxybutanoic acid is depicted below:

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a detailed guide for the key experimental procedures involved in the synthesis and isolation of novel 2-alkoxybutanoic acids.

Protocol 1: Synthesis of a Novel 2-Alkoxybutanoic Acid via Williamson Ether Synthesis

This protocol outlines the synthesis of a generic 2-alkoxybutanoic acid from a 2-hydroxybutanoic acid ester.

Materials:

-

Ethyl (S)-2-hydroxybutanoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Lithium hydroxide (B78521)

-

Water

-

1M Hydrochloric acid

Procedure:

-

To a solution of ethyl (S)-2-hydroxybutanoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-alkoxybutanoate.

-

Purify the crude ester by flash column chromatography on silica (B1680970) gel.

-

To a solution of the purified ester in a mixture of methanol and water, add lithium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-alkoxybutanoic acid.

Protocol 2: Chiral Separation of 2-Alkoxybutanoic Acid Enantiomers by HPLC

This protocol details a general method for the separation of enantiomers of a synthesized 2-alkoxybutanoic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often a good starting point for method development.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for the carboxylic acid chromophore).

Procedure:

-

Prepare a stock solution of the racemic 2-alkoxybutanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of about 50-100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the chiral column and monitor the chromatogram.

-

Optimize the separation by adjusting the mobile phase composition (ratio of hexane to alcohol and the concentration of the acidic additive) to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

Data Presentation: A Quantitative Look at Novelty

The characterization of novel compounds requires a comprehensive set of analytical data. The following tables provide a template for summarizing the key quantitative data for newly synthesized 2-alkoxybutanoic acids.

Table 1: Synthesis and Physicochemical Properties of Novel 2-Alkoxybutanoic Acids

| Compound ID | R-Group | Synthetic Yield (%) | Melting Point (°C) or Physical State | Optical Rotation [α]D (c, solvent) |

| 2-AB-001 | Benzyl | 75 | White Solid | +15.2 (c 1.0, CHCl3) |

| 2-AB-002 | Ethyl | 82 | Colorless Oil | -5.8 (c 0.5, MeOH) |

| 2-AB-003 | p-Methoxybenzyl | 78 | Pale Yellow Solid | +21.5 (c 1.2, CHCl3) |

Table 2: Spectroscopic Data for Novel 2-Alkoxybutanoic Acids

| Compound ID | 1H NMR (δ, ppm, Solvent) | 13C NMR (δ, ppm, Solvent) | MS (m/z) [M+H]+ |

| 2-AB-001 | δ 7.35-7.25 (m, 5H), 4.60 (d, J=12 Hz, 1H), 4.45 (d, J=12 Hz, 1H), 3.85 (t, J=6 Hz, 1H), 1.80 (m, 2H), 0.95 (t, J=7.5 Hz, 3H) (CDCl3) | δ 178.5, 137.2, 128.6, 128.0, 127.8, 79.5, 71.8, 25.4, 9.6 (CDCl3) | 209.1121 |

| 2-AB-002 | δ 3.80 (t, J=6 Hz, 1H), 3.55 (q, J=7 Hz, 2H), 1.75 (m, 2H), 1.20 (t, J=7 Hz, 3H), 0.90 (t, J=7.5 Hz, 3H) (CDCl3) | δ 179.1, 78.9, 65.2, 25.8, 15.3, 9.8 (CDCl3) | 147.0965 |

| 2-AB-003 | δ 7.20 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.50 (d, J=11.5 Hz, 1H), 4.35 (d, J=11.5 Hz, 1H), 3.80 (s, 3H), 3.82 (t, J=6 Hz, 1H), 1.78 (m, 2H), 0.92 (t, J=7.5 Hz, 3H) (CDCl3) | δ 178.6, 159.4, 129.5, 129.3, 114.0, 79.6, 71.5, 55.3, 25.5, 9.7 (CDCl3) | 239.1227 |

Biological Activity and Potential Signaling Pathways

The therapeutic potential of novel 2-alkoxybutanoic acids is an area of active investigation. Butyric acid and its derivatives are known to play significant roles in various biological processes, including the regulation of gene expression and the modulation of inflammatory responses.[1] It is hypothesized that novel 2-alkoxybutanoic acids may interact with similar or novel cellular targets.

One potential mechanism of action is the modulation of histone deacetylases (HDACs). Butyrate is a known HDAC inhibitor, and it is plausible that structurally related 2-alkoxybutanoic acids could exhibit similar activity, leading to changes in gene transcription and cellular differentiation.[2]

Another avenue of exploration is the interaction with G-protein coupled receptors (GPCRs). Butyrate is a ligand for several GPCRs, and the structural modifications in novel 2-alkoxybutanoic acids could lead to altered binding affinities and signaling outcomes.[2]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel 2-alkoxybutanoic acid, leading to downstream therapeutic effects.

Future Directions

The discovery and isolation of novel 2-alkoxybutanoic acids represent a promising and largely unexplored area of medicinal chemistry. Future research will focus on the synthesis of diverse libraries of these compounds, followed by high-throughput screening to identify lead candidates with potent and selective biological activities. Further investigation into their mechanisms of action will be crucial for understanding their therapeutic potential and for the rational design of next-generation drug candidates. The detailed methodologies and data presentation formats provided in this guide aim to facilitate and standardize these ongoing research efforts, ultimately accelerating the translation of these novel molecules from the laboratory to the clinic.

References

Thermochemical Properties of 2-Methoxybutanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutanoic acid and its derivatives are of growing interest in various fields, including pharmaceutical development and materials science, due to their unique chemical structures and potential biological activities. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessments, and predicting chemical reactivity and stability. This technical guide provides a comprehensive overview of the available thermochemical data and the experimental and computational methodologies used to determine these properties.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some fundamental physicochemical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| CAS Registry Number | 56674-69-2 | [1][2][3] |

| Physical State | Liquid (at room temperature) | [1] |

| IUPAC Name | This compound | [2] |

Comparative Thermochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key experimental thermochemical data for compounds structurally related to this compound, such as butanoic acid and its substituted derivatives. This data is essential for estimating the properties of this compound and for validating future experimental or computational results.

| Compound | Enthalpy of Formation (liquid, 298.15 K) | Enthalpy of Combustion (liquid, 298.15 K) | Heat Capacity (liquid, 298.15 K) | Source |

| Butanoic acid | -533.8 kJ/mol | -2183.5 kJ/mol | 178 J/(mol·K) | [4] |

| 4-Hydroxybutanoic acid | -662.3 kJ/mol | Not Available | Not Available | [5] |

| Butanoic acid (general) | Not Available | -2183.6 ± 0.6 kJ/mol | 178 J/(mol·K) |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties is primarily achieved through precise calorimetric measurements. The following sections detail the standard experimental protocols for two key thermochemical parameters.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the cornerstone technique for determining the enthalpy of formation of organic compounds. The method involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume container (a "bomb").

Methodology:

-

Sample Preparation: A precisely weighed sample of the organic compound (e.g., this compound) is placed in a crucible within the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited via the fuse wire, and the temperature of the water is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous products are collected and analyzed to determine the extent of reaction and to check for incomplete combustion. For compounds containing nitrogen or sulfur, the amounts of nitric acid and sulfuric acid formed are determined by titration.

-

Calculation: The heat released during combustion is calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's law.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is a critical parameter for understanding intermolecular forces and for phase-change calculations. Several methods can be employed for its determination.

Methodology (using the transpiration method):

-

Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen or argon) at a precisely controlled flow rate over the liquid sample, which is maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined by weighing the trap before and after the experiment.

-

Vapor Pressure Calculation: The partial pressure of the substance in the gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

-

Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, based on the Clausius-Clapeyron equation.

Visualization of Experimental Workflows and Thermochemical Relationships

To further clarify the experimental and theoretical concepts, the following diagrams are provided.

Caption: Experimental workflow for combustion calorimetry.

Caption: Relationship between key thermochemical properties.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a foundational understanding for researchers in the field. The comparative data from structurally similar compounds offers valuable insights for initial estimations. Furthermore, the detailed experimental protocols for combustion calorimetry and the determination of enthalpy of vaporization serve as a practical roadmap for future experimental investigations. The elucidation of the thermochemical properties of this compound and its derivatives will undoubtedly contribute to their effective application in drug development and other scientific disciplines. Future work should focus on performing the described calorimetric measurements and employing computational chemistry methods to provide a complete thermochemical profile of these important molecules.

References

An In-depth Technical Guide to the Solubility of 2-Methoxybutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxybutanoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information derived from analogous compounds and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This information is crucial for applications in chemical synthesis, formulation development, and purification processes involving this compound.

Introduction to this compound

This compound is a carboxylic acid with a methoxy (B1213986) group at the alpha position. Its chemical structure, featuring both a polar carboxylic acid group and a less polar ether linkage and alkyl chain, dictates its solubility behavior. The carboxylic acid moiety can participate in hydrogen bonding, while the overall molecule retains a degree of nonpolar character. This amphiphilic nature suggests its solubility will be significant in a range of organic solvents.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Different Classes of Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble | The carboxylic acid group of this compound can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl chain is also compatible with the nonpolar part of the alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Esters are moderately polar and can act as hydrogen bond acceptors, facilitating the dissolution of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar alkyl groups are compatible with the hydrocarbon portion of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | Solubility is expected to be driven by van der Waals forces between the nonpolar parts of the molecules. The polar carboxylic acid group may limit solubility compared to more polar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents can interact with the solute through dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

| Apolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity of the carboxylic acid group is expected to result in poor miscibility with nonpolar aliphatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound, which is a liquid at room temperature, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the determination of this compound solubility.

3.3. Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Generation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of the acid should be visible.

-

Prepare several such vials for each solvent and temperature to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sampling and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the sample through a syringe filter (compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved micro-droplets.

-

-

Quantitative Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the samplegravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.

-